

Application Notes and Protocols for the Analysis of Esomeprazole Strontium Impurities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

[Get Quote](#)

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. Esomeprazole is available in different salt forms, including magnesium, sodium, and strontium. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure safety and efficacy.^[1] Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).^[1] This document provides detailed analytical techniques, application notes, and protocols for the identification and quantification of impurities in **esomeprazole strontium**.

Common Impurities of Esomeprazole

Several impurities have been identified for esomeprazole, many of which are also relevant to its strontium salt. These impurities can be process-related or arise from degradation. Common impurities include Omeprazole N-oxide, Omeprazole sulfone (also known as Esomeprazole Impurity D or Omeprazole Related Compound A), and Omeprazole sulphide (Esomeprazole Impurity C).^{[2][3][4]} The United States Pharmacopeia (USP) monograph for **Esomeprazole Strontium** specifically lists Omeprazole sulfone as a potential impurity.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common and robust analytical technique for the separation and quantification of **esomeprazole strontium** and its impurities.^{[5][6][7]} For the identification of unknown impurities and for confirmation of known impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.^{[8][9]}

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.^[10] The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.^{[5][11]}

Table 1: HPLC Method Parameters for Analysis of **Esomeprazole Strontium** Impurities

Parameter	Condition 1	Condition 2
Column	C18, 150 mm x 4.6 mm, 5 µm	C8, 100 mm x 4.6 mm, 3.5 µm
Mobile Phase A	0.02 M Phosphate Buffer (pH 7.6)	0.1% v/v Formic Acid in Water
Mobile Phase B	Acetonitrile	Acetonitrile
Gradient	Time (min)	%B
0	20	
25	70	
30	20	
35	20	
Flow Rate	1.0 mL/min	1.2 mL/min
Column Temperature	30 °C	35 °C
Detection Wavelength	280 nm and 302 nm	280 nm
Injection Volume	10 µL	5 µL
Diluent	Mobile Phase A:Mobile Phase B (80:20)	Water:Acetonitrile (50:50)

Note: These are example conditions and may require optimization based on the specific instrument and column used.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the structural elucidation of unknown impurities and for providing mass confirmation of known impurities. The soft ionization techniques like Electrospray Ionization (ESI) are typically used.

Table 2: LC-MS Method Parameters for Identification of **Esomeprazole Strontium** Impurities

Parameter	Condition
LC System	UPLC/HPLC system
Column	C18, 50 mm x 2.1 mm, 1.7 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Optimized for separation of impurities
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Mass Spectrometer	Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode	ESI Positive
Scan Range	m/z 100-1000

Experimental Protocols

Protocol 1: HPLC Analysis of Esomeprazole Strontium and its Impurities

Objective: To quantify known and unknown impurities in a sample of **esomeprazole strontium**.

Materials:

- **Esomeprazole Strontium** sample
- Reference standards for known impurities (e.g., Omeprazole sulfone)
- HPLC grade acetonitrile, water, and other required reagents
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with UV detector

Procedure:

- Preparation of Mobile Phase: Prepare the mobile phases as described in Table 1. Filter and degas the mobile phases before use.
- Preparation of Standard Solutions:
 - Accurately weigh and dissolve a known amount of **esomeprazole strontium** reference standard in the diluent to obtain a final concentration of about 0.5 mg/mL.
 - Accurately weigh and dissolve known amounts of impurity reference standards in the diluent to prepare a stock solution. Further dilute to obtain a final concentration at the specification level (e.g., 0.15%).
- Preparation of Sample Solution:
 - Accurately weigh and dissolve the **esomeprazole strontium** sample in the diluent to obtain a final concentration of about 0.5 mg/mL.
- Chromatographic Analysis:
 - Set up the HPLC system with the parameters from Table 1.
 - Inject the diluent (blank), followed by the standard solution and the sample solution.
 - Record the chromatograms and integrate the peaks.
- Calculation:
 - Calculate the percentage of each impurity in the sample using the following formula:
 - For unknown impurities, use the peak area of **esomeprazole strontium** and a response factor of 1.0 for estimation.

Protocol 2: Forced Degradation Studies of Esomeprazole Strontium

Objective: To identify potential degradation products of **esomeprazole strontium** under various stress conditions. Esomeprazole is known to be labile in acidic conditions and susceptible to oxidation.[8][12]

Materials:

- **Esomeprazole Strontium** sample
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with UV or PDA detector
- Photostability chamber
- Oven

Procedure:

- Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and keep at room temperature for a specified time (e.g., 2 hours). Neutralize the solution before injection.
- Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before injection.
- Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).
- Thermal Degradation: Keep the solid sample in an oven at a specified temperature (e.g., 80°C) for a specified time (e.g., 48 hours). Dissolve the sample in diluent before injection.
- Photolytic Degradation: Expose the solid sample to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber. Dissolve the sample in diluent before injection.
- Analysis: Analyze the stressed samples using the validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.

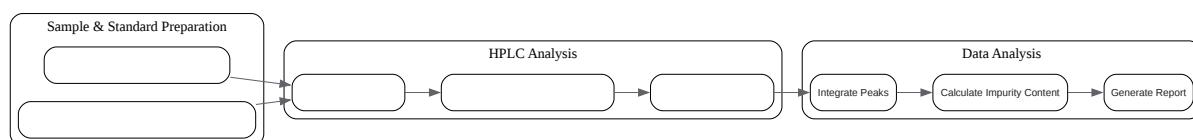
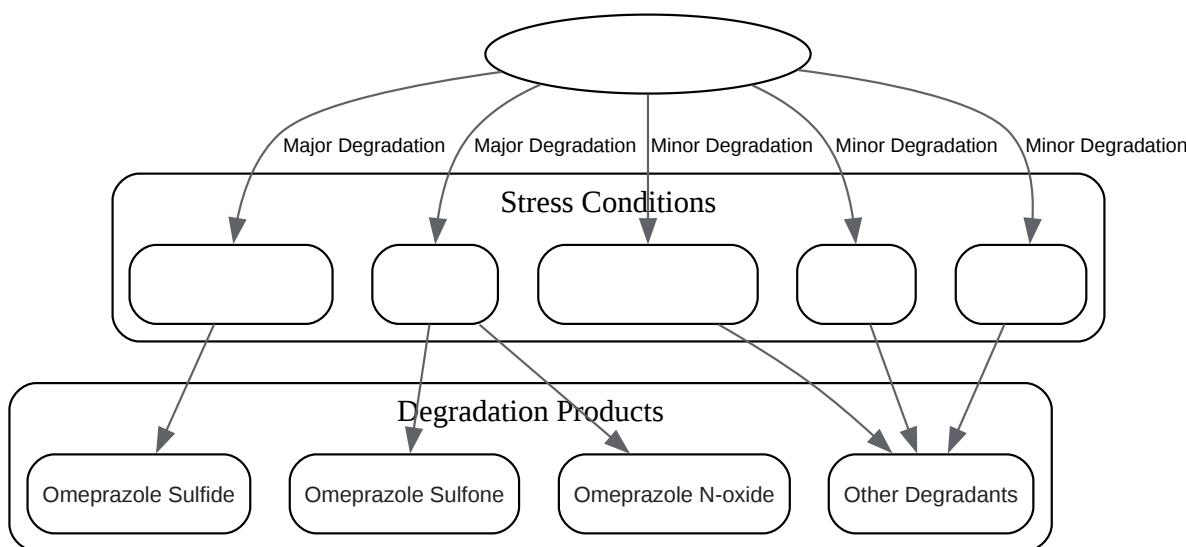

Data Presentation

Table 3: Typical Retention Times and Relative Retention Times of Esomeprazole and its Impurities

Compound	Retention Time (min) (Condition 1)	Relative Retention Time (RRT) (vs. Esomeprazole)
Omeprazole Sulfide (Impurity C)	~8.5	~0.70
Omeprazole N-oxide	~10.2	~0.85
Esomeprazole	~12.0	1.00
Omeprazole Sulfone (Impurity D)	~14.5	~1.21


Note: Retention times are approximate and may vary depending on the chromatographic system.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC analysis of **esomeprazole strontium** impurities.

[Click to download full resolution via product page](#)

Caption: Simplified degradation pathways of **esomeprazole strontium**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. bocsci.com [bocsci.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQBd Approach – Bio Integration [bio-integration.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]
- 9. Separation and identification of degradation impurities of esomeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of Esomeprazole Strontium Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257675#analytical-techniques-for-identifying-esomeprazole-strontium-impurities>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com